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understanding the metabolic pathways of Spebrutinib in vitro

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An In-Depth Technical Guide to the In Vitro Metabolic Pathways of **Spebrutinib**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib (also known as CC-292 or AVL-292) is an orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for treating B-cell malignancies and autoimmune diseases.[4][5] Understanding the metabolic fate of **Spebrutinib** is critical for its development and for anticipating potential drug-drug interactions and toxicities. This guide provides a detailed overview of the in vitro metabolic pathways of **Spebrutinib**, based on available scientific literature. The primary methodologies, quantitative data on metabolites, and visual representations of the metabolic processes are presented to offer a comprehensive resource for professionals in the field.

Metabolic Pathways of Spebrutinib

In vitro studies using rat liver microsomes (RLM) have been instrumental in elucidating the phase I metabolic pathways of **Spebrutinib**.[4][6][7] These investigations revealed that **Spebrutinib** undergoes extensive metabolism, leading to the formation of at least fourteen distinct phase I metabolites.[4][6][8] The primary metabolic reactions observed are oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction.[6][7][8]

Foundational & Exploratory





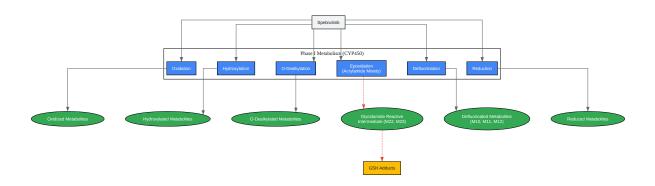
The main sites of metabolism predicted by in silico models and confirmed by in vitro experiments include the acrylamide group and the methoxy group at the opposite end of the molecule.[4] Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are predicted to play a significant role in these transformations.[4]

Key metabolic transformations include:

- Oxidation and Hydroxylation: These are common metabolic routes for Spebrutinib, leading to the formation of various hydroxylated and oxidized metabolites.[6][7]
- O-dealkylation: The methoxyethoxy side chain is a site for O-dealkylation.[6][7]
- Epoxidation: The acrylamide moiety can undergo epoxidation to form reactive epoxide intermediates (glycidamide).[4][7] These intermediates are noteworthy as they can bind to macromolecules like proteins and DNA.[4]
- Defluorination: An unusual but observed pathway for **Spebrutinib** is the oxidative defluorination of the fluoropyrimidine ring.[4][6] This can be a concern as the release of fluoride ions can potentially lead to toxicity.[4]
- Reduction: Reduction reactions have also been proposed as a metabolic pathway for Spebrutinib.[6][7]

Furthermore, the metabolism of **Spebrutinib** can lead to the formation of reactive intermediates, such as iminium, 2-iminopyrimidin-5(2H)-one, and aldehyde species.[6][7] The acrylamide group is a structural alert for toxicity and is involved in the formation of glycidamide and aldehyde reactive intermediates.[6]





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Caption: Proposed Phase I metabolic pathways of **Spebrutinib**.

Quantitative Summary of In Vitro Metabolites

The following table summarizes the phase I metabolites of **Spebrutinib** identified in vitro using rat liver microsomes. The characterization was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]



Metabolite ID	Proposed Biotransformation
M1	O-demethylation
M2	Epoxidation of M1
M3	Hydroxylation
M4	Hydroxylation
M5	Hydroxylation
M6	Hydroxylation
M7	O-dealkylation
M8	Oxidation
M9	Reduction
M10	Defluorination and Hydroxylation
M11	Defluorination and Hydroxylation
M12	Defluorination and Hydroxylation
M13	Hydroxylation and Oxidation
M14	Hydroxylation and Oxidation

Note: This table is based on the reported identification of fourteen phase I metabolites.[6][8] The specific m/z values and retention times are typically found in the supplementary data of the source publication.

Experimental Protocols

The in vitro metabolism of **Spebrutinib** has been investigated using established methodologies to identify metabolites and reactive intermediates.

- 1. In Vitro Incubation with Rat Liver Microsomes (RLM)
- Objective: To generate and identify phase I metabolites of **Spebrutinib**.



- System: Pooled rat liver microsomes (RLM) are used as the source of cytochrome P450 and other drug-metabolizing enzymes.[6][7]
- Procedure:
 - Spebrutinib is incubated with RLM in a suitable buffer (e.g., phosphate buffer).
 - The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for CYP450 activity.
 - The incubation is carried out at 37°C for a specified period.
 - The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[9]
 - After centrifugation, the supernatant is collected for analysis.
- 2. Trapping of Reactive Intermediates
- Objective: To detect and characterize unstable, reactive metabolites.
- Methodology: The standard RLM incubation is supplemented with trapping agents that form stable adducts with reactive intermediates.[6][7]
- Trapping Agents Used:
 - Potassium Cyanide (KCN): Traps hard electrophiles like iminium ions.[6][7]
 - Glutathione (GSH): Traps soft electrophiles such as epoxides and iminoquinones.[6][7]
 - Methoxylamine: Traps intermediates containing aldehyde or ketone functionalities.[6][7]
- Outcome: The formation of stable cyanide, GSH, and methoxylamine adducts provides
 evidence for the generation of their corresponding reactive precursors.[6] Studies have
 successfully identified four cyanide adducts, six GSH adducts, and three methoxylamine
 adducts of Spebrutinib.[6][7]
- 3. Analytical Methodology: LC-MS/MS





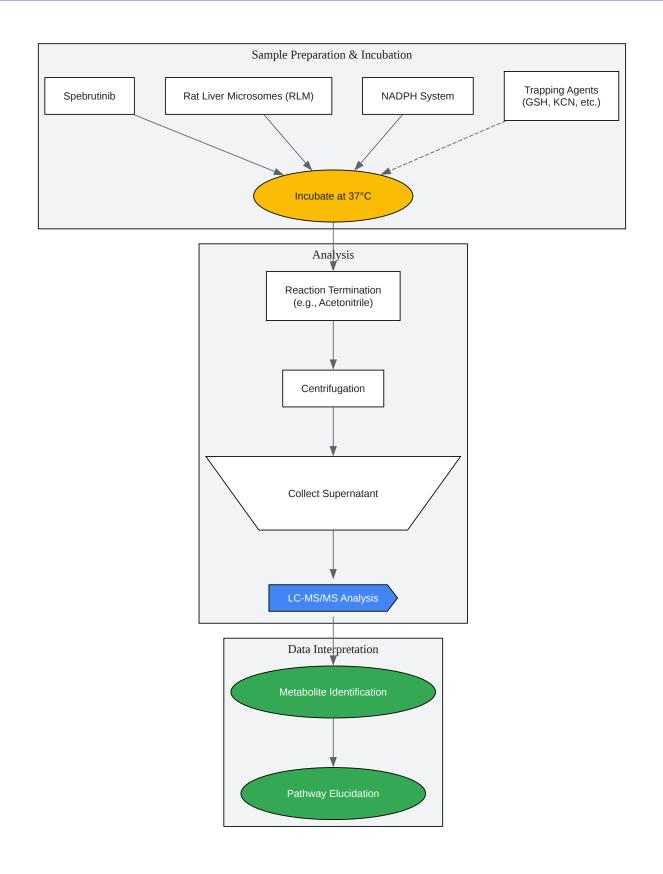


• Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for separating and identifying the metabolites.[6][7]

Procedure:

- The supernatant from the incubation mixture is injected into the HPLC system for chromatographic separation of the parent drug and its metabolites.
- The separated compounds are then introduced into the mass spectrometer.
- Full scan mass spectrometry is used to determine the molecular weights of potential metabolites.
- Product ion scanning (MS/MS) is performed on the parent drug and the potential metabolite ions to obtain fragmentation patterns.
- The structures of the metabolites are proposed by comparing their fragmentation patterns with that of the parent drug.





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Caption: Experimental workflow for in vitro metabolite identification.



Conclusion

The in vitro metabolism of **Spebrutinib** is multifaceted, involving a range of Phase I reactions that lead to numerous metabolites. The primary pathways include oxidation, hydroxylation, Odealkylation, epoxidation, defluorination, and reduction, predominantly mediated by CYP450 enzymes. A key finding is the bioactivation of **Spebrutinib** to reactive intermediates, particularly from the acrylamide moiety, which has implications for potential toxicity. The detailed characterization of these metabolic pathways and the experimental protocols used to identify them are crucial for the ongoing clinical development of **Spebrutinib**, informing assessments of drug safety, efficacy, and potential interactions. This guide consolidates the current understanding, providing a valuable technical resource for researchers in the pharmaceutical sciences.

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